2,5-Dimethylphenyl phenylcarbamate
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Overview
Description
2,5-Dimethylphenyl phenylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is particularly notable for its applications in chiral separation and as a photoremovable protecting group for amines and amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylphenyl phenylcarbamate typically involves the reaction of 2,5-dimethylphenol with phenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to facilitate the formation of the carbamate linkage .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylphenyl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the phenyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted carbamates.
Scientific Research Applications
2,5-Dimethylphenyl phenylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dimethylphenyl phenylcarbamate involves its ability to act as a photoremovable protecting group. Upon irradiation with light, the compound undergoes a photochemical reaction that releases the protected amine or amino acid. This process involves the formation of a triplet excited state, followed by the generation of a carbamic acid derivative, which subsequently decarboxylates to release the free amine .
Comparison with Similar Compounds
2,5-Dimethylphenacyl carbamate: Another photoremovable protecting group with similar applications.
Phenylcarbamate derivatives: Various derivatives used in chiral separation and organic synthesis.
Uniqueness: 2,5-Dimethylphenyl phenylcarbamate is unique due to its specific photochemical properties, which make it highly effective as a photoremovable protecting group. Its ability to release amines and amino acids with high yields under mild conditions sets it apart from other similar compounds .
Properties
CAS No. |
66018-79-9 |
---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(2,5-dimethylphenyl) N-phenylcarbamate |
InChI |
InChI=1S/C15H15NO2/c1-11-8-9-12(2)14(10-11)18-15(17)16-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17) |
InChI Key |
PVVMDLAHKBYBFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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